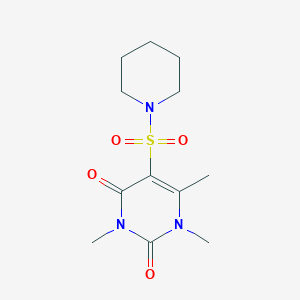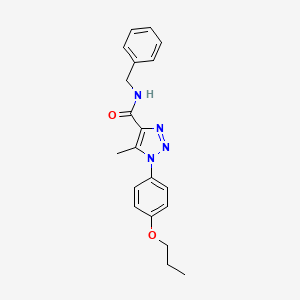
N-benzyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
The research into compounds within the 1,2,3-triazole family often centers on their utility in synthesizing diverse organic molecules, including pharmaceuticals and polymers. For example, triazoles are known to be useful in the synthesis of macrolides and other cyclic compounds through photooxygenation and nucleophilic attack mechanisms, showcasing their potential in creating complex organic structures (Wasserman et al., 1981). Additionally, triazoles serve as key intermediates in the preparation of benzamide-based compounds, demonstrating significant antiviral activities, which suggests their role in developing antiviral agents (Hebishy et al., 2020).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor potential of triazole derivatives is another area of interest. Some triazole compounds have been synthesized and screened for their antimicrobial activities, with certain derivatives showing good or moderate activities against various microorganisms (Bektaş et al., 2007). Moreover, imidazotetrazines, closely related to triazoles, have demonstrated broad-spectrum antitumor activities, indicating the potential of triazole compounds in cancer research (Stevens et al., 1984).
Propiedades
IUPAC Name |
N-benzyl-5-methyl-1-(4-propoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-3-13-26-18-11-9-17(10-12-18)24-15(2)19(22-23-24)20(25)21-14-16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVSMCBFXCTOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2437447.png)
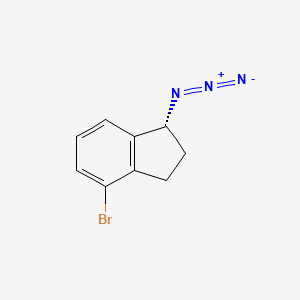
![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2437449.png)
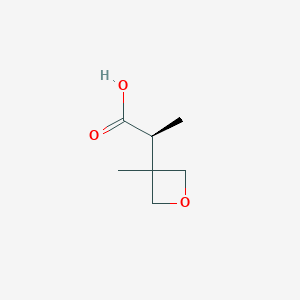
![N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide](/img/structure/B2437456.png)
![2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2437457.png)
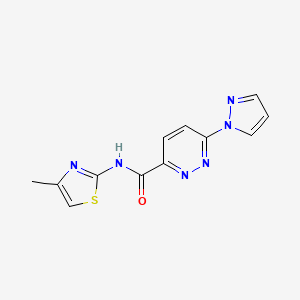
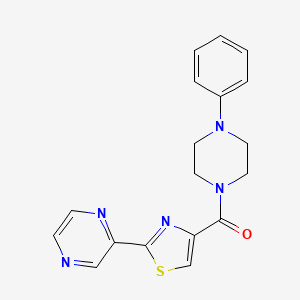
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2437461.png)
![3-(cyclopropanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2437463.png)
![1-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2437464.png)
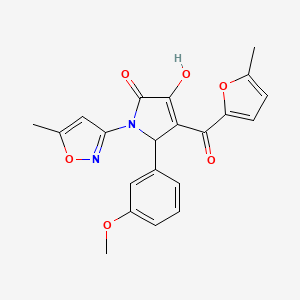
![1-[2-(Adamantan-1-yl)ethoxy]-3-(morpholin-4-yl)propan-2-yl 2-chlorobenzoate hydrochloride](/img/structure/B2437468.png)
